6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and a dihydroisoquinoline moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroisoquinoline with 2-ethylphenylamine and cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium iodide: A related compound with similar structural features but different functional groups.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Another compound with a dihydroisoquinoline moiety, used in different chemical reactions.
Uniqueness
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine ring and a dihydroisoquinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H30N6 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-N,4-N-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H30N6/c1-3-20-11-7-9-15-24(20)29-26-31-27(30-25-16-10-8-12-21(25)4-2)33-28(32-26)34-18-17-22-13-5-6-14-23(22)19-34/h5-16H,3-4,17-19H2,1-2H3,(H2,29,30,31,32,33) |
InChI Key |
WMFXFRXNTNRCAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)NC5=CC=CC=C5CC |
Origin of Product |
United States |
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